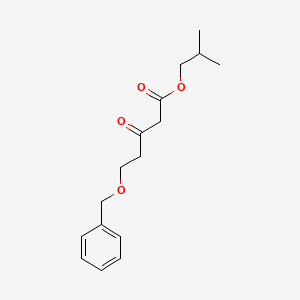
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.348 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a phenylmethoxy group and a 2-methylpropyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester involves several steps. One common method is the esterification of 3-oxo-5-(phenylmethoxy)pentanoic acid with 2-methylpropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, ethyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, methyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, butyl ester
Uniqueness
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is unique due to its specific ester group, which can influence its reactivity and physical properties. The presence of the 2-methylpropyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
106064-33-9 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-methylpropyl 3-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C16H22O4/c1-13(2)11-20-16(18)10-15(17)8-9-19-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI-Schlüssel |
SNBIKQIVDAOHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CC(=O)CCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14329610.png)

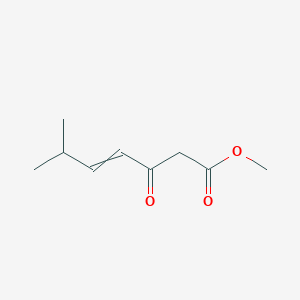
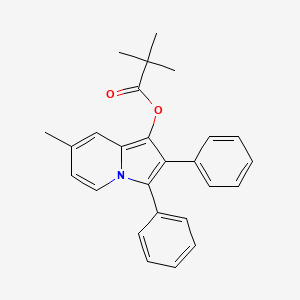
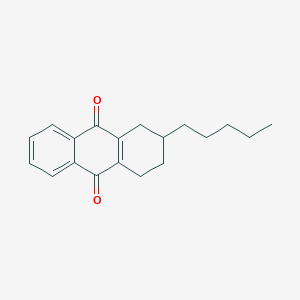
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

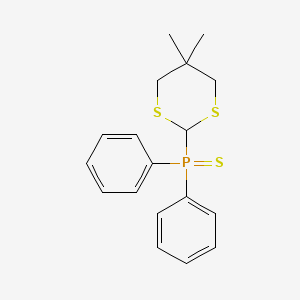
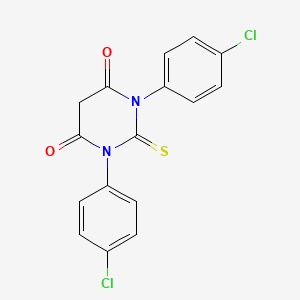
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
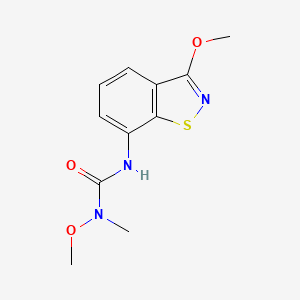

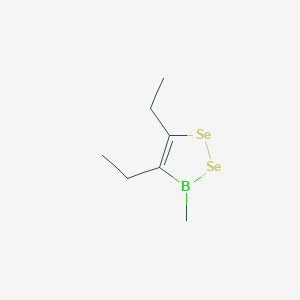
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
